molecular formula C3H3NaO2 B1196418 Sodium Malonaldehyde CAS No. 24382-04-5

Sodium Malonaldehyde

Cat. No.: B1196418
CAS No.: 24382-04-5
M. Wt: 94.04 g/mol
InChI Key: MRDWCSQUHSGBGQ-TYYBGVCCSA-M
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Description

Sodium Malonaldehyde, also known as the sodium salt of malondialdehyde, is a highly reactive compound that belongs to the class of β-dicarbonyls. It is a colorless liquid that primarily exists in its enol form, hydroxyacrolein. This compound is a physiological metabolite and a marker for oxidative stress, making it significant in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Malonaldehyde can be synthesized by the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an aqueous medium under acidic conditions to yield malondialdehyde, which is then deprotonated to form the sodium salt .

Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of polyunsaturated fatty acids. This process involves the use of reactive oxygen species to degrade polyunsaturated lipids, forming malondialdehyde, which is subsequently converted to its sodium salt form .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Reactive oxygen species, transition metal salts.

    Catalysts: Acids for self-condensation reactions.

    Reaction Conditions: Light exposure, acidic or neutral pH conditions.

Major Products:

Mechanism of Action

Sodium Malonaldehyde exerts its effects primarily through its high reactivity as an aldehyde. It forms adducts with nucleophilic groups in proteins and DNA, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can cause toxic stress in cells, leading to cellular damage and apoptosis. The compound also plays a role in the formation of primary atherosclerotic vascular wall lesions by modifying low-density lipoprotein (LDL) particles .

Comparison with Similar Compounds

Properties

CAS No.

24382-04-5

Molecular Formula

C3H3NaO2

Molecular Weight

94.04 g/mol

IUPAC Name

sodium;(E)-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C3H4O2.Na/c4-2-1-3-5;/h1-4H;/q;+1/p-1/b2-1+;

InChI Key

MRDWCSQUHSGBGQ-TYYBGVCCSA-M

SMILES

[CH-](C=O)C=O.[Na+]

Isomeric SMILES

C(=C/[O-])\C=O.[Na+]

Canonical SMILES

C(=C[O-])C=O.[Na+]

Color/Form

Solid (needles)

melting_point

232 °F (decomposes) (NTP, 1992)
72.0 °C
72°C
72 °C
161°F

Key on ui other cas no.

542-78-9

physical_description

Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992)
Solid
NEEDLES.
Solid (needles).

solubility

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)

Synonyms

Malonaldehyde
Malondialdehyde
Malondialdehyde, Sodium
Malonylaldehyde
Malonyldialdehyde
Propanedial
Sodium Malondialdehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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